molecular formula C12H12O4 B14707458 6,8-dimethoxy-3-methyl-1H-isochromen-1-one CAS No. 18110-66-2

6,8-dimethoxy-3-methyl-1H-isochromen-1-one

Cat. No.: B14707458
CAS No.: 18110-66-2
M. Wt: 220.22 g/mol
InChI Key: JQAXANOEMJLZMG-UHFFFAOYSA-N
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Description

6,8-Dimethoxy-3-methyl-1H-isochromen-1-one is a chemical compound belonging to the isochromen-1-one family. This compound is characterized by its two methoxy groups and a methyl group attached to the isochromen-1-one core structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-dimethoxy-3-methyl-1H-isochromen-1-one typically involves the protection of the isocoumarin 6,8-dihydroxy-3-methyl-1H-isochromen-1-one. The methoxy groups are introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate . The reaction conditions often include refluxing the reactants in an appropriate solvent like acetone or dimethylformamide (DMF).

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

6,8-Dimethoxy-3-methyl-1H-isochromen-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents such as halides (e.g., bromine or chlorine) in the presence of a catalyst can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce halogen atoms or other functional groups .

Scientific Research Applications

6,8-Dimethoxy-3-methyl-1H-isochromen-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6,8-dimethoxy-3-methyl-1H-isochromen-1-one involves its interaction with specific molecular targets and pathways. The compound’s methoxy groups and isochromen-1-one core structure allow it to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or modulation of inflammatory pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,8-Dimethoxy-3-methyl-1H-isochromen-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methoxy groups enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

18110-66-2

Molecular Formula

C12H12O4

Molecular Weight

220.22 g/mol

IUPAC Name

6,8-dimethoxy-3-methylisochromen-1-one

InChI

InChI=1S/C12H12O4/c1-7-4-8-5-9(14-2)6-10(15-3)11(8)12(13)16-7/h4-6H,1-3H3

InChI Key

JQAXANOEMJLZMG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC(=CC(=C2C(=O)O1)OC)OC

Origin of Product

United States

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